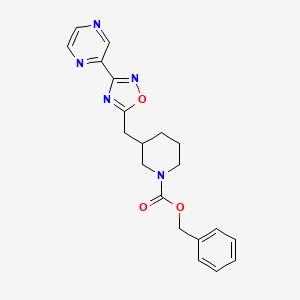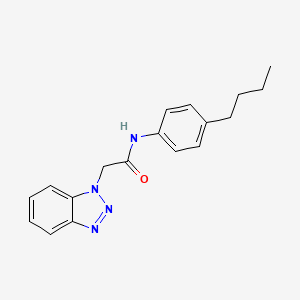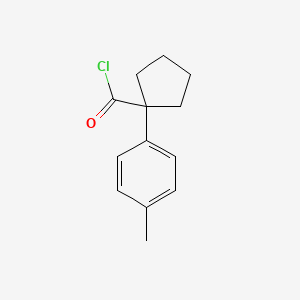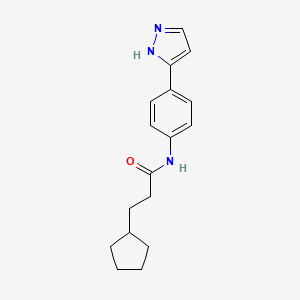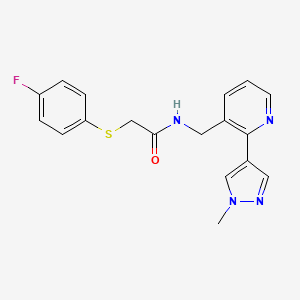
2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to "2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide" have been synthesized and evaluated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives have shown anticancer activity against lung, breast, and CNS cancer cell lines at concentrations lower than the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, derivatives of N-(3-chloro-4-flurophenyl) have exhibited significant anti-inflammatory activity, suggesting their potential in cancer treatment due to the well-established link between inflammation and cancer progression (Sunder & Maleraju, 2013).
Radiolabeling for Imaging
A novel series of compounds, including variants of "2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide," have been developed as selective ligands for the translocator protein (18 kDa) with potential applications in positron emission tomography (PET) imaging. These compounds, such as DPA-714, have been synthesized with a fluorine atom in their structure, enabling radiolabeling with fluorine-18 for in vivo imaging (Dollé et al., 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This activity was measured using various in vitro assays, including DPPH, ABTS, and FRAP, indicating these compounds' potential as therapeutic antioxidants (Chkirate et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Compounds like KX2-391, a highly selective Src substrate binding site inhibitor, and its derivatives have shown promising results in inhibiting cell proliferation in various human cancer cell lines, including colon carcinoma and leukemia (Fallah-Tafti et al., 2011).
Fluorogenic Dyes
The acetamide substituent in certain compounds related to "2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide" can undergo oxidation to form six-membered imide rings. These compounds exhibit significant bathochromic shifts in their absorption and emission spectra, suggesting their potential application as fluorogenic dyes (Zaitseva et al., 2020).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYNVOWBNZMLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
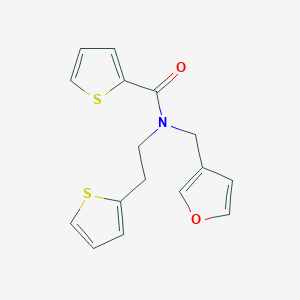
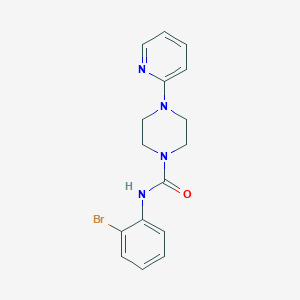
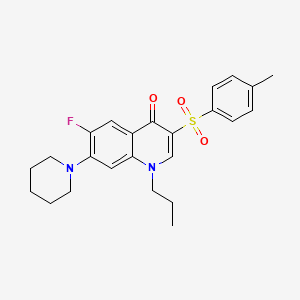
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)
